Tert-butyl 1H-indole-2-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of Tert-butyl 1H-indole-2-carboxylate consists of an indole ring fused to a cyclohexane ring. The tert-butyl group is attached to the carboxylate carbon. The compound adopts a three-dimensional conformation due to the presence of the bicyclic ring system. Crystallographic studies reveal the precise arrangement of atoms within the molecule .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Synthesis of Annulated Gamma-Carbolines : Tert-butyl 1H-indole-2-carboxylate can be used in the synthesis of various gamma-carboline derivatives. Through a palladium-catalyzed intramolecular iminoannulation process, N-substituted 2-bromo-1H-indole-3-carboxaldehydes are converted to tert-butylimines, leading to gamma-carbolines with an additional ring fused across the 4- and 5-positions (Zhang & Larock, 2003).
Synthesis of Indole Esters : The tert-butyl esters of indole carboxylic acids, including indole-5-carboxylic acid, can be synthesized by reacting appropriate carboxylic acids with tert-butyl trichloroacetimidate. This process has been applied to other heterocyclic carboxylic acids as well (Fritsche, Deguara & Lehr, 2006).
Catalytic Applications in Alcohol Oxidation : Tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate acts as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols. This process effectively oxidizes various primary and secondary allylic and benzylic alcohols into corresponding α,β-unsaturated carbonyl compounds (Shen et al., 2012).
Condensation Reactions : this compound can participate in condensation reactions with various non-nucleophilic N-heterocycles and anilides. This method, involving di-tert-butyl dicarbonate (Boc2O), allows acylation of a wide range of non-nucleophilic nitrogen compounds, including indoles, pyrroles, and carbazole (Umehara, Ueda & Tokuyama, 2016).
Synthesis of Hemetsberger-Knittel Reaction Products : Tert-butyl azidoacetate, a related compound, is utilized in the Hemetsberger-Knittel reaction for synthesizing ethyl indole-2-carboxylate and tert-butyl indole-2-carboxylate from aldehydes. This demonstrates the utility of tert-butyl derivatives in synthesizing complex indole compounds (Kondo et al., 1999).
Crystal Structure Analysis
- Crystal Structure of Tert-Butyl Indole Derivatives : Analysis of the crystal structure of tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate revealed that the indole ring system is planar, and the tert-butyl bound carboxylate group forms a specific dihedral angle with the indole ring system. This study provides insights into the molecular structure of tert-butyl indole derivatives (Thenmozhi et al., 2009).
Properties
IUPAC Name |
tert-butyl 1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-13(2,3)16-12(15)11-8-9-6-4-5-7-10(9)14-11/h4-8,14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNXFKVTZJWOAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466528 | |
Record name | Boc-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84117-86-2 | |
Record name | Boc-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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